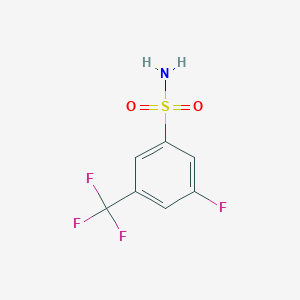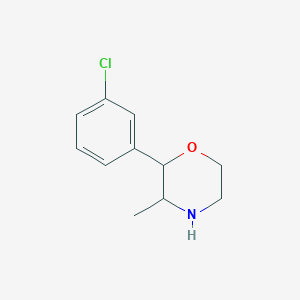
Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) es un compuesto químico que pertenece a la familia del indol. Se caracteriza por la presencia de un grupo nitro en la posición 7 del anillo indol y un grupo éster metílico en la posición 2 de la parte oxoacetato. Este compuesto es de gran interés en varios campos de la investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) generalmente implica la nitración de un derivado de indol seguida de la esterificación. Un método común incluye la nitración del ácido 3-indolacético para introducir el grupo nitro en la posición 7. Esto va seguido de la esterificación del grupo ácido carboxílico para formar el éster metílico.
Métodos de Producción Industrial
La producción industrial del 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) puede implicar procesos de nitración y esterificación a gran escala. Estos procesos están optimizados para el rendimiento y la pureza, y a menudo utilizan reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.
Reducción: El compuesto puede sufrir reacciones de reducción para formar diferentes derivados.
Sustitución: El anillo indol puede participar en reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos o cloruros de sulfonilo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir 2-(7-amino-3-indolil)-2-oxoacetato, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo indol.
Aplicaciones Científicas De Investigación
El 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) implica su interacción con varios objetivos moleculares. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares. El anillo indol también puede participar en interacciones de unión con proteínas y enzimas, afectando su función y actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-(7-Nitro-1H-indol-3-il)-2-oxoacético
- Ácido 1H-indol-3-acético, 7-nitro-α-oxo
Unicidad
El 2-Oxoacetato de metilo 2-(7-Nitro-3-indolil) es único debido a la presencia de un grupo nitro y un grupo éster metílico, lo que confiere propiedades químicas y biológicas distintas. Su estructura específica permite interacciones únicas en reacciones químicas y sistemas biológicos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H8N2O5 |
|---|---|
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
methyl 2-(7-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)7-5-12-9-6(7)3-2-4-8(9)13(16)17/h2-5,12H,1H3 |
Clave InChI |
PKSOIRGERMPPLC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)



![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)



![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)

![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)

